molecular formula C26H23NO4S B2927374 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline CAS No. 872200-34-5

3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline

Cat. No.: B2927374
CAS No.: 872200-34-5
M. Wt: 445.53
InChI Key: VYSDNIPJDKEHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic quinoline derivative of high interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a hybrid structure combining quinoline, methoxybenzoyl, and benzenesulfonyl moieties, a design often explored for developing novel bioactive molecules. While specific biological data for this compound is not available in the public literature, quinoline scaffolds and aryl sulfonamide groups are widely investigated in drug discovery for their potential to interact with various enzymatic targets . Compounds with similar structural features are frequently studied for a range of pharmacological activities, which may include antimicrobial and anti-inflammatory effects . The presence of the isopropylbenzenesulfonyl group suggests potential for target selectivity and optimized pharmacokinetic properties. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. Thermo Scientific Chemicals provides this product with detailed documentation, including analytical data to confirm identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-17(2)18-10-14-21(15-11-18)32(29,30)26-22-6-4-5-7-24(22)27-16-23(26)25(28)19-8-12-20(31-3)13-9-19/h4-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSDNIPJDKEHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, Friedländer synthesis, or other quinoline-forming reactions.

    Introduction of the Methoxybenzoyl Group: This step may involve Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Quinoline Positions) Key Features Reference
4k : 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 2: 4-Cl-phenyl; 3: 4-MeO-phenyl; 4: NH₂ High melting point (223–225°C); synthesized via Pd-catalyzed coupling
5 : 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: 4-Cl-phenyl; 4: 3,4-diMeO-phenyl; 6: MeO; 3: Me Microwave-assisted synthesis (89% yield); predicted pharmacokinetic properties
Compound 19 : 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline 2: Piperazinyl-3-MeO-benzoyl; 4: Me MW = 361.4; potential CNS activity due to piperazine moiety
326018-54-6 : 6-Bromo-3-[1-(4-MeO-benzoyl)-5-(4-MeO-phenyl)-dihydropyrazol-3-yl]-2-Me-4-phenylquinoline 3: Pyrazole; 6: Br; 2: Me; 4: Ph Bromine enhances electrophilicity; complex heterocyclic architecture
Key Observations:
  • Substituent Diversity: Position 4 often hosts sulfonyl, aryl, or amino groups, while positions 2 and 3 are modified with halogens (Cl), methoxy, or benzoyl groups .
  • Synthetic Strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) and microwave-assisted dehydrogenation (e.g., ) are common. The target compound’s sulfonyl group may require sulfonation or nucleophilic substitution steps similar to .
  • Physicochemical Properties : Methoxy groups enhance solubility, while sulfonyl groups increase thermal stability (e.g., 4k’s high melting point ).

Pharmacological and Computational Insights

  • Novelty: highlights that structurally unique quinolines (e.g., pyrazolylquinolines) are absent in PubChem/ChemBl, suggesting the target compound may also be novel .
  • Drug-Likeness : Analogues like 5 were screened for pharmacokinetic properties (e.g., logP, bioavailability) using computational tools . The target compound’s isopropyl sulfonyl group may improve membrane permeability compared to bulkier substituents.

Biological Activity

3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinoline core substituted with a methoxybenzoyl group and a benzenesulfonyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have shown potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

Studies have demonstrated that quinoline derivatives possess antiplasmodial activity. For example, certain compounds within this class have been effective against chloroquine-resistant strains of Plasmodium falciparum, suggesting that the target compound may share similar mechanisms .

Inhibition of Enzymatic Activity

The compound's structure suggests potential interactions with key enzymes. For instance, related quinoline compounds have been studied for their inhibitory effects on phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes .

The proposed mechanisms of action for quinoline derivatives include:

  • Inhibition of DNA and RNA synthesis : Compounds may interfere with nucleic acid synthesis in pathogens.
  • Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways, leading to impaired growth or replication of microorganisms.
  • Membrane disruption : Affecting the integrity of microbial membranes.

Study 1: Antibacterial Efficacy

A study conducted on related quinolone compounds demonstrated their effectiveness against resistant bacterial strains. The compounds were tested using minimum inhibitory concentration (MIC) assays, revealing significant antibacterial properties comparable to established antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
This compoundTBDTBD

Study 2: Antimalarial Activity

Another investigation focused on the antiplasmodial effects of quinoline derivatives against Plasmodium species. The study reported significant reductions in parasitemia in treated groups compared to controls, indicating the compound's potential as an antimalarial agent .

CompoundIC50 (nM)Strain
Compound C50K1 (chloroquine-resistant)
Compound D303D7 (chloroquine-sensitive)
This compoundTBDTBD

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Friedländer or Pfitzinger reactions to construct the quinoline backbone using substituted anilines and ketones .

Sulfonylation : Introduce the 4-(propan-2-yl)benzenesulfonyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling .

Methoxybenzoyl Functionalization : Employ acyl chloride coupling under basic conditions (e.g., Et₃N) to attach the 4-methoxybenzoyl moiety .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for high-purity yields (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₆H₂₄NO₄S: calculated 446.1427) .
  • Density Functional Theory (DFT) : Use software like Gaussian or ORCA to model electron density distribution and predict reactivity .

Q. What safety protocols should be prioritized during experimental handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiproliferative effects)?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments across multiple cell lines (e.g., MCF-7, HeLa) with controlled conditions (e.g., 10 µM dose, 48-hour exposure) .
  • Mechanistic Studies : Perform kinase inhibition profiling or apoptosis assays (e.g., caspase-3 activation) to identify target pathways .
  • Meta-Analysis : Compare data with structurally analogous quinolines (e.g., 4-hydroxy-2-methylquinoline derivatives) to isolate substituent-specific effects .

Q. What strategies optimize reaction yields during sulfonylation or benzoylation steps?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for sulfonylation reactivity .
  • Temperature Gradients : Perform reactions at 60°C vs. reflux conditions to balance kinetics and side reactions .

Q. How can computational tools predict intermolecular interactions for crystallographic analysis?

  • Methodological Answer :
  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and identify H-bonding sites (e.g., sulfonyl O atoms) .
  • X-ray Crystallography : Refine crystal packing using SHELX-TL; analyze π-π stacking between quinoline rings (distance ~3.5 Å) .
  • Molecular Dynamics (MD) : Simulate solvation effects with GROMACS to rationalize solubility trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.